molecular formula C20H24N2O3 B1156179 19,20-(E)-Vallesamine CAS No. 3368-87-4

19,20-(E)-Vallesamine

Cat. No.: B1156179
CAS No.: 3368-87-4
M. Wt: 340.4 g/mol
InChI Key:
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Description

19,20-(E)-Vallesamine is a naturally occurring alkaloid compound found in certain plant species. It belongs to the class of indole alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19,20-(E)-Vallesamine typically involves multiple steps, starting from simpler indole derivatives. One common synthetic route includes the formation of the indole core, followed by the introduction of various functional groups through a series of chemical reactions. Key steps may involve:

    Fischer Indole Synthesis: This method is often used to construct the indole core.

    Functional Group Introduction: Various reagents and catalysts are employed to introduce functional groups at specific positions on the indole ring.

    Final Cyclization: The final step usually involves cyclization to form the complete this compound structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 19,20-(E)-Vallesamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can substitute functional groups on the indole ring under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed:

    Oxidation Products: Formation of hydroxylated derivatives.

    Reduction Products: Formation of reduced indole derivatives.

    Substitution Products: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

19,20-(E)-Vallesamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex indole alkaloids.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 19,20-(E)-Vallesamine involves its interaction with specific molecular targets and pathways. Key aspects include:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

19,20-(E)-Vallesamine can be compared with other indole alkaloids, such as:

    Reserpine: Known for its antihypertensive and antipsychotic properties.

    Ajmaline: Used as an antiarrhythmic agent.

    Yohimbine: Known for its stimulant and aphrodisiac effects.

Uniqueness: this compound stands out due to its unique chemical structure and potential therapeutic applications, particularly in the areas of neuroprotection and anticancer activity.

Properties

IUPAC Name

methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKSIYFJGCTTET-WBUQUAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@H]1[C@](C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318157
Record name Vallesamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3368-87-4
Record name Vallesamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3368-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vallesamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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